N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of bromine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a phenyl group substituted with bromine and methyl groups, and an acetamide moiety linked to another bromophenyl group through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce a bromine atom at the para position, yielding 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form 2-(4-bromophenoxy)-4-bromo-2-methylphenol.
Acetylation: The final step involves the acetylation of the etherified product using acetic anhydride and a catalyst such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the aromatic rings can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of the acetamide group to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include dehalogenated compounds or amine derivatives.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-methylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-fluorophenoxy)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-iodophenoxy)acetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with different halogen substituents, it may exhibit distinct properties in terms of stability, solubility, and interaction with molecular targets.
Properties
Molecular Formula |
C15H13Br2NO2 |
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Molecular Weight |
399.08 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C15H13Br2NO2/c1-10-8-12(17)4-7-14(10)18-15(19)9-20-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
NOZNHTWJPBWUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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